molecular formula C10H13ClN2O2 B1347361 1-(2-Chloroethyl)-3-(4-methoxyphenyl)urea CAS No. 65536-40-5

1-(2-Chloroethyl)-3-(4-methoxyphenyl)urea

Cat. No. B1347361
CAS RN: 65536-40-5
M. Wt: 228.67 g/mol
InChI Key: CNYYWOOAIIXDLZ-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-3-(4-methoxyphenyl)urea (CMU) is a chemical compound that has been studied for its potential uses in various scientific research applications. CMU has been shown to have a wide range of biochemical and physiological effects, as well as advantages and limitations for lab experiments.

Scientific Research Applications

Antimicrotubule Agents and Microtubule Stability

1-(2-Chloroethyl)-3-(4-methoxyphenyl)urea and its derivatives have been investigated for their role as antimicrotubule agents, specifically targeting β-tubulin near the colchicine-binding site. The interaction with Glu198 residue in β-tubulin plays a crucial role in microtubule stability. Modifications to Glu198 by these compounds correlate with altered microtubule dynamics, indicating their potential as molecular probes for studying microtubule-associated processes and designing chemotherapeutic agents (Fortin et al., 2011).

Organic Synthesis and Chemical Properties

Research into the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea demonstrates its utility in organic synthesis. This process allows for the introduction of various substituents, expanding the range of derivatizable compounds and showcasing the compound's versatility in synthetic chemistry (Smith et al., 2013).

Nonlinear Optical (NLO) Properties

Studies have also explored the nonlinear optical properties of derivatives of 1-(2-Chloroethyl)-3-(4-methoxyphenyl)urea. These investigations highlight their potential in the development of NLO materials, which are crucial for applications in photonics and optoelectronics. Such materials demonstrate significant SHG (second harmonic generation) efficiencies, indicating their suitability for device applications (Kumar et al., 2011).

Antioxidant and Free Radical Scavenging Activity

Research into novel derivatives, such as T‐0162, has demonstrated significant free radical scavenging activity. These findings suggest potential therapeutic applications in conditions characterized by oxidative stress and free radical-induced damage (Yamashita et al., 2000).

Antimicrobial Activity

The synthesis and antimicrobial evaluation of derivatives highlight their effectiveness against various bacterial and fungal strains. This research points to the potential of these compounds in developing new antimicrobial agents, addressing the growing concern of antibiotic resistance (Kathiriya et al., 2015).

properties

IUPAC Name

1-(2-chloroethyl)-3-(4-methoxyphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2/c1-15-9-4-2-8(3-5-9)13-10(14)12-7-6-11/h2-5H,6-7H2,1H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNYYWOOAIIXDLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10291689
Record name 1-(2-chloroethyl)-3-(4-methoxyphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10291689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

65536-40-5
Record name 65536-40-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77162
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-chloroethyl)-3-(4-methoxyphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10291689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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